![molecular formula C42H72F3NO9 B1264313 1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine](/img/structure/B1264313.png)
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an 11-(4-trifluoromethyl)undecanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characteristics of Galactosylphytosphingosine :
- Pascher (1974) explored the synthesis of galactosphingolipids using phytosphingosine from Hansenula ciferrii yeast. This study provided foundational insights into the production and characteristics of galactosylphytosphingosine, a component of this compound, and its derivatives like cerebrosides. The findings included details on melting points, optical rotation, and thin-layer chromatographic behavior, crucial for understanding the compound's properties in biological contexts (Pascher, 1974).
Immunostimulatory Activity :
- Figueroa‐Pérez and Schmidt (2000) developed a synthetic approach to produce alpha-galactosyl cerebroside, which has been demonstrated to have immunostimulatory activity. This synthesis, starting from known 4,6-O-benzylidene galactose, highlights the potential therapeutic applications of these compounds in immunomodulation (Figueroa‐Pérez & Schmidt, 2000).
Glycosphingolipids and Immunomodulation :
- Costantino, Fattorusso, Imperatore, and Mangoni (2002) focused on a new approach for synthesizing 2′-deoxy-α-galactosyl glycosphingolipids. This research is crucial for understanding how variations in glycosphingolipid structures can influence their biological activity, particularly in the context of immunomodulation (Costantino et al., 2002).
Synthesis of Hydroxylated Analogues for Biological Evaluation :
- Sawant et al. (2013) synthesized analogues of α-galactosyl ceramide (KRN7000) with additional hydroxy groups in the phytosphingosine chains. These analogues are significant for evaluating the biological activities of variations in the sphingosine chain, which is a key component of the compound (Sawant et al., 2013).
Sphinganine Analogues and NKT Cell Activation :
- Ndonye et al. (2005) explored the synthesis and evaluation of sphinganine analogues of KRN7000 and OCH, which are known to activate NKT cells. This research is crucial in understanding the role of sphinganine-containing alpha-galactosylceramides in immune response modulation (Ndonye et al., 2005).
Eigenschaften
Produktname |
1-O-(alpha-D-galactopyranosyl)-N-{11-[4-(trifluoromethyl)phenyl]undecanoyl}phytosphingosine |
|---|---|
Molekularformel |
C42H72F3NO9 |
Molekulargewicht |
792 g/mol |
IUPAC-Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-11-[4-(trifluoromethyl)phenyl]undecanamide |
InChI |
InChI=1S/C42H72F3NO9/c1-2-3-4-5-6-7-8-9-10-14-17-20-23-34(48)37(50)33(30-54-41-40(53)39(52)38(51)35(29-47)55-41)46-36(49)24-21-18-15-12-11-13-16-19-22-31-25-27-32(28-26-31)42(43,44)45/h25-28,33-35,37-41,47-48,50-53H,2-24,29-30H2,1H3,(H,46,49)/t33-,34+,35+,37-,38-,39-,40+,41-/m0/s1 |
InChI-Schlüssel |
HLMJIWYZKOHAHI-IWVUWWQKSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCC2=CC=C(C=C2)C(F)(F)F)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



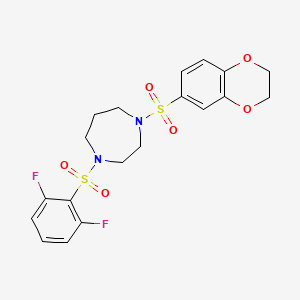
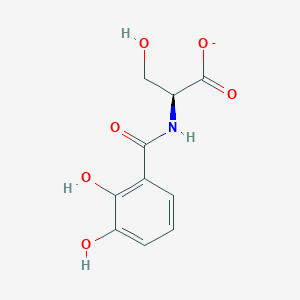
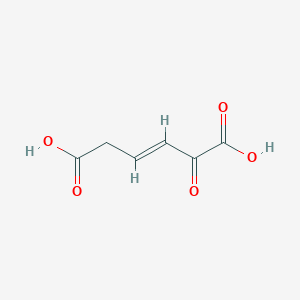
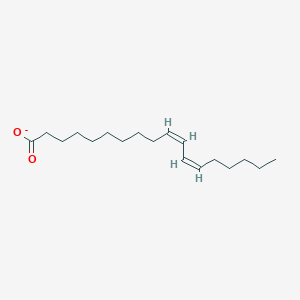
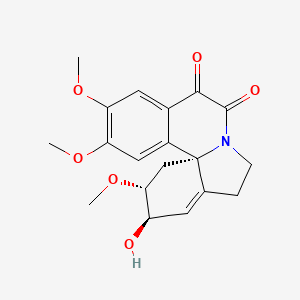

![1-tetradecanoyl-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264240.png)
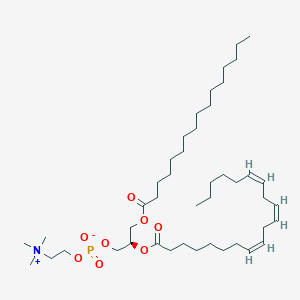

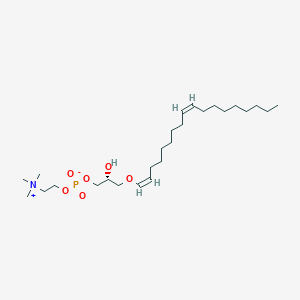
![N-[3-(3-chlorophenyl)phenyl]-1-(3-isoxazolylmethyl)-4-piperidinecarboxamide](/img/structure/B1264246.png)
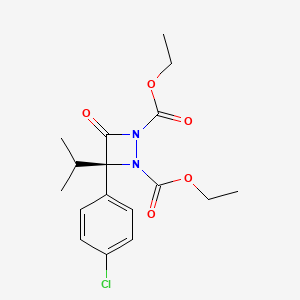

![(1R,3aS,5aR,5bR,7aR,8S,9R,11aR,11bR,13aR,13bS)-3a-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxycarbonyl-9-hydroxy-1-(3-hydroxyprop-1-en-2-yl)-5a,5b,8,11a-tetramethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid](/img/structure/B1264254.png)